4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt

Dye intermediate synthesis Regioselective coupling Isomeric purity

4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt (CAS 94232-33-4) is a disodium salt of a benzenesulfonate-ester-protected aminonaphthalene disulfonic acid. Its systematic IUPAC name is disodium 4-amino-5-(benzenesulfonyloxy)naphthalene-1,7-disulfonate, with molecular formula C16H11NNa2O9S3 and molecular weight 503.43 g/mol.

Molecular Formula C16H11NNa2O9S3
Molecular Weight 503.4 g/mol
CAS No. 94232-33-4
Cat. No. B12682508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt
CAS94232-33-4
Molecular FormulaC16H11NNa2O9S3
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=C(C=CC(=C23)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C16H13NO9S3.2Na/c17-13-6-7-15(28(21,22)23)12-8-11(27(18,19)20)9-14(16(12)13)26-29(24,25)10-4-2-1-3-5-10;;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2
InChIKeyXPGWIJQWNANTOI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt (CAS 94232-33-4): A Protected Naphthalene Dye Intermediate


4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt (CAS 94232-33-4) is a disodium salt of a benzenesulfonate-ester-protected aminonaphthalene disulfonic acid . Its systematic IUPAC name is disodium 4-amino-5-(benzenesulfonyloxy)naphthalene-1,7-disulfonate, with molecular formula C16H11NNa2O9S3 and molecular weight 503.43 g/mol [1]. This compound belongs to the class of naphthalene-based dye intermediates, structurally characterized by a 1,7-disulfonic acid substitution pattern, a free 4-amino group, and a 5-hydroxyl group masked as a phenylsulfonyl (benzenesulfonate) ester. The 1,7-isomeric arrangement of sulfonic acid groups distinguishes it from the more prevalent 2,7-disulfonic acid isomer (O-Benzenesulfo H acid, CAS 83-23-8), which is a widely used intermediate in reactive dye synthesis .

Why the 1,7-Disulfonic Acid Sodium Salt Cannot Be Replaced by the 2,7-Isomer Free Acid or Other Analogs


Substitution of 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt with its common 2,7-isomer free acid (CAS 83-23-8) or other naphthalene sulfonic acid derivatives introduces three simultaneous variables that undermine reproducible synthetic outcomes: (i) isomeric sulfonic acid positioning (1,7- vs. 2,7-), which alters the electronic environment of the naphthalene ring and the regiochemistry of subsequent diazo coupling and electrophilic substitution reactions ; (ii) salt stoichiometry (disodium vs. free acid or monosodium), which directly affects aqueous solubility, ionic strength, and pH buffering behavior in reaction media ; and (iii) the integrity of the phenylsulfonyl protecting group at position 5, which must remain intact during selective transformations at the 4-amino group and be cleaved under defined conditions to liberate the hydroxyl function for downstream coupling [1]. The 1,7-isomer itself is a minor product in naphthalene sulfonation, constituting approximately 10% of the disulfonic acid mixture from naphthalene-1-sulfonic acid under typical conditions, making it a synthetically distinct entity that cannot be assumed equivalent to the more abundant 2,7-isomer [2].

Quantitative Evidence for Differentiated Selection of 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt (CAS 94232-33-4)


Isomeric Sulfonic Acid Positioning: 1,7- vs. 2,7-Disulfonic Acid Substitution Pattern

The target compound bears sulfonic acid groups at the naphthalene 1- and 7-positions, in contrast to the more common 2,7-disulfonic acid isomer (CAS 83-23-8). The 1,7-isomer is a minor product of naphthalene sulfonation, constituting only 10% of the disulfonic acid mixture obtained from naphthalene-1-sulfonic acid (compared to 58% for 1,5- and 32% for 1,6-disulfonic acids), making it a synthetically distinct entity requiring specialized isolation or directed synthesis [1]. This positional difference alters the electronic distribution on the naphthalene ring, affecting the reactivity of the adjacent 4-amino group and the 5-phenylsulfonyloxy substituent in subsequent diazotization and coupling steps. The 1-sulfonic acid group exerts a stronger peri-interaction with the 8-position and influences the electron density at the 4-amino group differently than a 2-sulfonic acid group . Users requiring specific regiochemical outcomes in azo dye synthesis or functionalization at defined positions cannot assume equivalent reactivity between the 1,7- and 2,7-isomers.

Dye intermediate synthesis Regioselective coupling Isomeric purity

Salt Stoichiometry: Disodium Salt (MW 503.43) vs. Free Acid (MW 459.47) vs. Monosodium Salt (MW 481.44)

The target compound is formulated as a disodium salt with a defined molecular weight of 503.43 g/mol (C16H11NNa2O9S3), confirmed by the CAS registry entry [1]. In contrast, the free acid 2,7-isomer (CAS 83-23-8) has a molecular weight of 459.47 g/mol (C16H13NO9S3), and the monosodium salt of the 2,7-isomer (CAS 83763-41-1) has the formula C16H12NNaO9S3 . The disodium salt form provides full neutralization of both sulfonic acid groups, maximizing aqueous solubility and ensuring consistent ionic strength in aqueous reaction media. Naphthalenedisulfonic acid disodium salts are documented to exhibit high water solubility that increases with temperature, making them suitable for applications requiring concentrated aqueous solutions . The free acid form, by contrast, requires in situ neutralization and introduces variability in pH and counterion concentration that can affect reaction kinetics and product purity in sensitive synthetic sequences.

Aqueous solubility Salt form selection Formulation consistency

Phenylsulfonyl Protecting Group Strategy: Masked 5-Hydroxyl for Regioselective 4-Amino Functionalization

The phenylsulfonyloxy (benzenesulfonate ester) group at position 5 serves as a protecting group for the hydroxyl function, enabling selective transformations at the free 4-amino group without interference from the 5-OH . In the closely related 2,7-isomer (CAS 83-23-8), this protecting group strategy has been documented in patent literature: the compound reacts via its amino group to form 4-(benzenesulfonyloxy)-5-hydrazinylnaphthalene-2,7-disulfonic acid, demonstrating selective derivatization at the 4-position while the 5-phenylsulfonyloxy group remains intact [1]. The analogous unprotected compound, 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid (CAS 130-23-4), possesses both free amino and hydroxyl groups, which compete for electrophilic reagents and lead to mixtures of N- and O-functionalized products. The benzenesulfonate ester can be subsequently cleaved under alkaline hydrolysis conditions to reveal the free hydroxyl group for further coupling reactions, making this a versatile intermediate for stepwise azo dye construction [2].

Protecting group chemistry Regioselective synthesis Azo dye intermediate

Aqueous Solubility of the 1,7-Disulfonic Acid Scaffold Supporting Solution-Phase Processing

The naphthalene-1,7-disulfonic acid scaffold confers high aqueous solubility to its derivatives. The parent naphthalene-1,7-disulfonic acid has an estimated water solubility of 9.052 × 10^4 mg/L (approximately 90.5 g/L) at 25°C, with a calculated log Kow of -0.94, indicating strong hydrophilic character . By comparison, the 2,7-naphthalenedisulfonic acid isomer exhibits similarly high solubility, and the disodium salt form of both isomers further enhances solubility through full ionization of the sulfonate groups . The solubility of 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid (Dahl's acid II) and its alkali-metal salts is explicitly noted as 'soluble in water' in authoritative compendia . For the target compound, the combination of the 1,7-disulfonate scaffold and the disodium counterion formulation is expected to provide solubility suitable for high-concentration aqueous reaction conditions typical of industrial azo coupling and diazotization processes.

Aqueous solubility Solution-phase synthesis Process chemistry

Application Scenarios for 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid, sodium salt (CAS 94232-33-4) Based on Differentiated Evidence


Regioselective Synthesis of Asymmetric Polyazo Reactive Dyes Requiring Defined 1,7-Coupling Topology

In the construction of polyazo reactive dyes where the spatial orientation of sulfonic acid groups governs substantivity to cellulose fibers and the geometry of the dye-fiber interaction, the 1,7-disulfonic acid substitution pattern provides a coupling topology distinct from the 2,7-isomer. The 1-sulfonic acid group influences the electron density at the peri-position differently than the 2-sulfonic acid group, affecting both the rate and regiochemistry of diazo coupling at the ortho and para positions relative to the amino group . This scaffold is relevant when the target dye requires sulfonic acid groups positioned to maximize water solubility while maintaining a specific molecular geometry for fiber binding, as documented for 1,7-naphthalenedisulfonic acid-based dye intermediates .

Stepwise Functionalization via Phenylsulfonyl Protection of the 5-Hydroxyl Group

The phenylsulfonyloxy protecting group at position 5 enables a two-step synthetic strategy: (1) selective functionalization of the 4-amino group (e.g., diazotization, acylation, or condensation with reactive triazine systems) while the 5-position remains blocked, followed by (2) alkaline hydrolysis of the benzenesulfonate ester to liberate the 5-hydroxyl group for subsequent coupling with diazonium salts. This strategy has been validated on the analogous 2,7-isomer (CAS 83-23-8), where the compound is converted via its amino group to hydrazinyl and other derivatives without disturbing the benzenesulfonate ester [1]. The 1,7-isomer disodium salt offers the same protecting group logic with the added benefit of pre-neutralized sulfonate groups for direct use in aqueous media.

Aqueous-Phase Process Chemistry Requiring Defined Salt Stoichiometry and High Solubility

For industrial azo coupling reactions conducted in aqueous media at high concentrations, the disodium salt form eliminates the need for in situ neutralization of sulfonic acid groups and ensures consistent pH and ionic strength across batches. The parent 1,7-naphthalenedisulfonic acid scaffold exhibits estimated water solubility of approximately 90.5 g/L at 25°C, and the fully ionized disodium salt is expected to exceed this value . This is particularly advantageous in continuous flow processes where precise stoichiometric control and avoidance of precipitation are critical for maintaining reactor operability and product quality consistency .

Research on Structure-Reactivity Relationships of Naphthalene Sulfonic Acid Isomers in Dye Chromophore Development

The 1,7-isomer of 4-amino-5-(phenylsulfonyloxy)naphthalene disulfonic acid represents a minor sulfonation product (approximately 10% of the disulfonic acid mixture from naphthalene-1-sulfonic acid) [2], making it a valuable tool compound for systematic structure-activity relationship (SAR) studies comparing the effect of sulfonic acid positioning on dye color, fastness properties, and fiber affinity. Access to the pure 1,7-isomer as a well-characterized disodium salt enables controlled comparative studies against the 2,7-isomer and other positional isomers, contributing to the rational design of dyes with optimized performance characteristics.

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